2-Aminothiazole-5-carbonitrile

Description

The exact mass of the compound 2-Aminothiazole-5-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Aminothiazole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminothiazole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

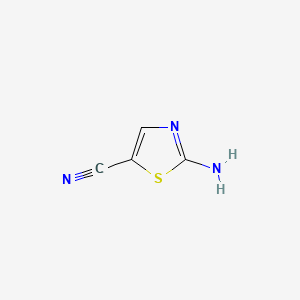

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3S/c5-1-3-2-7-4(6)8-3/h2H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTBHWXNEMGNDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434789 | |

| Record name | 2-Aminothiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51640-52-9 | |

| Record name | 2-Aminothiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1,3-thiazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Aminothiazole-5-carbonitrile: A Strategic Scaffold in Kinase Inhibitor Design

Executive Summary

2-Aminothiazole-5-carbonitrile (CAS: 51640-52-9) is a high-value heterocyclic intermediate primarily utilized in the synthesis of small-molecule kinase inhibitors and azo dyes. Its structural duality—combining a nucleophilic exocyclic amine with an electrophilic nitrile group on an electron-deficient thiazole core—makes it a versatile "linchpin" scaffold. In medicinal chemistry, it serves as a critical precursor to 2-aminothiazole-5-carboxamides , a pharmacophore found in potent Src, p38, and CDK2 inhibitors. This guide details its physicochemical identity, validated synthesis protocols, and its pivotal role in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3]

| Property | Data |

| IUPAC Name | 2-Amino-1,3-thiazole-5-carbonitrile |

| CAS Number | 51640-52-9 |

| Molecular Formula | C₄H₃N₃S |

| Molecular Weight | 125.15 g/mol |

| Appearance | Tan to reddish-brown crystalline solid |

| Melting Point | 204–208 °C (dec.) |

| Solubility | Soluble in DMSO, DMF, warm ethanol; sparingly soluble in water |

| pKa (Predicted) | ~2.5 (thiazole nitrogen), ~10.5 (amine) |

| Key Functional Groups | Primary amine (Nucleophile), Nitrile (Electrophile/Precursor) |

Synthetic Routes & Manufacturing

The synthesis of 2-aminothiazole-5-carbonitrile typically avoids direct cyanation of the sensitive aminothiazole ring due to competing N-substitution. The industry-standard route involves the dehydration of the corresponding oxime, derived from 2-amino-5-formylthiazole.

Synthesis Workflow Diagram

Caption: Step-wise synthetic pathway from commercially available 2-aminothiazole to the 5-carbonitrile derivative via formylation and oxime dehydration.

Validated Experimental Protocol: Oxime Dehydration Method

Context: This protocol describes the conversion of 2-amino-5-formylthiazole to the nitrile. This method is preferred over Sandmeyer-type cyanation because it avoids toxic cyanide salts and heavy metals.

Reagents:

-

2-Amino-5-formylthiazole (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Formic acid (98%, anhydrous)

-

Sodium formate (1.5 eq)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-5-formylthiazole (10 mmol) in formic acid (20 mL).

-

Oximation: Add hydroxylamine hydrochloride (12 mmol) and sodium formate (15 mmol). The sodium formate buffers the solution, preventing acid-catalyzed degradation of the thiazole ring.

-

Reaction: Heat the mixture to reflux (100–105 °C) for 4–6 hours.

-

Mechanistic Note: Formic acid acts as both solvent and dehydrating agent. The aldehyde first forms the oxime (

), which then undergoes elimination of water to form the nitrile (

-

-

Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot (

) should disappear, replaced by the nitrile ( -

Workup: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (100 g) with vigorous stirring.

-

Neutralization: Carefully adjust pH to ~6–7 using concentrated ammonium hydroxide (

).-

Critical Control Point: Do not exceed pH 8, as the thiazole ring can ring-open under strongly basic conditions.

-

-

Isolation: Filter the resulting precipitate. Wash the filter cake with cold water (

) and cold ethanol ( -

Purification: Recrystallize from ethanol/water (4:1) to yield 2-aminothiazole-5-carbonitrile as reddish-brown needles.

Reactivity Profile & Derivatization

The molecule possesses three distinct reactive sites: the exocyclic amine (nucleophile), the nitrile (electrophile), and the C-4 position (CH, susceptible to substitution).

Reactivity Diagram

Caption: Divergent synthesis pathways utilizing the 2-amino and 5-cyano functionalities.

Medicinal Chemistry Applications

2-Aminothiazole-5-carbonitrile is rarely the final drug; it is a privileged intermediate . Its primary utility lies in its conversion to the 2-aminothiazole-5-carboxamide motif, a key hydrogen-bonding element in the ATP-binding pocket of kinases.

Case Study: Kinase Inhibitor Synthesis

In the development of inhibitors for Src family kinases (e.g., Dasatinib analogs) and CDK2 , the 5-cyano group serves as a masked amide.

| Drug Class | Target | Role of Scaffold | Mechanism of Action |

| Src Inhibitors | Src/Abl | H-bond Donor/Acceptor | The 2-amino group binds to the "hinge region" of the kinase (Glu/Met residues), while the 5-substituent (derived from nitrile) extends into the solvent-exposed region or hydrophobic pocket. |

| p38 Inhibitors | p38 MAPK | Selectivity Filter | The 5-carboxamide (hydrolyzed nitrile) forms critical H-bonds with the backbone of the kinase activation loop, locking the protein in an inactive conformation. |

| Antiprotozoals | Cryptosporidium | Pharmacophore | Nitazoxanide analogs often utilize the 5-nitro or 5-cyano thiazole core to disrupt pyruvate:ferredoxin oxidoreductase (PFOR) pathways. |

Strategic Insight: Researchers often use the nitrile over the ester or acid during early synthesis stages because the nitrile is robust against the harsh basic conditions often required to functionalize the 2-amino position (e.g., Buchwald-Hartwig couplings). Once the complex 2-amino substituent is installed, the nitrile is gently hydrolyzed to the active amide.

Handling & Safety Information

GHS Classification:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H331: Toxic if inhaled.

-

H318: Causes serious eye damage.

Expert Handling Note: While less volatile than lower molecular weight nitriles, 2-aminothiazole-5-carbonitrile can release toxic fumes (NOx, SOx, HCN) under fire conditions.

-

Incompatibility: Avoid contact with strong oxidizing agents and strong acids (unless controlled, as in hydrolysis).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The amine is prone to oxidation, leading to darkening of the solid over time.

References

-

Preparation of 2-amino-5-cyanothiazoles and their preparation. US Patent 4324899A. (1982). Detailed protocol for oxime dehydration using formic acid.Link

-

Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2. Journal of Medicinal Chemistry. (2004). Describes the use of aminothiazole scaffolds in CDK2 inhibition.Link

-

2-Aminothiazoles in drug discovery: Privileged structures or toxicophores? Expert Opinion on Drug Discovery. (2020). Comprehensive review of the scaffold's utility and toxicity profile.[1]Link

-

PubChem Compound Summary: 2-Amino-1,3-thiazole-5-carbonitrile. National Center for Biotechnology Information. (2025). Physical properties and safety data.[2][3]Link

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Aminothiazole-5-carbonitrile CAS number 51640-52-9

Title: Technical Monograph: 2-Aminothiazole-5-carbonitrile (CAS 51640-52-9) Subtitle: Synthetic Architectures, Reactivity Profiles, and Medicinal Applications

Executive Summary

2-Aminothiazole-5-carbonitrile (CAS: 51640-52-9), also known as 2-amino-5-cyanothiazole, is a critical heterocyclic intermediate in the synthesis of bioactive small molecules and advanced functional dyes. Distinguished by its push-pull electronic structure—featuring an electron-donating amino group at position 2 and an electron-withdrawing cyano group at position 5—it serves as a versatile scaffold for nucleophilic and electrophilic functionalization.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic routes, and strategic applications in drug discovery, specifically targeting kinase inhibition and neurodegenerative pathways.

Physicochemical Characterization

The following data aggregates experimental values from verified chemical repositories and technical literature.

| Property | Value / Description | Note |

| CAS Number | 51640-52-9 | |

| Molecular Formula | C₄H₃N₃S | |

| Molecular Weight | 125.15 g/mol | |

| Appearance | Light brown to off-white crystalline solid | Darkens upon oxidation/light exposure |

| Melting Point | 204–208 °C | Decomposes near MP (Source: Sigma) |

| Solubility | DMSO, DMF, Methanol (Hot) | Poor solubility in water and non-polar solvents |

| pKa (Predicted) | ~2.5 (Thiazole N), ~13 (Amine NH) | Weakly basic due to electron-withdrawing CN |

| Spectral Signature | IR: ~2210 cm⁻¹ (C≡N stretch), 3300-3400 cm⁻¹ (NH₂) | Distinct nitrile band confirms 5-substitution |

Synthetic Methodologies

To ensure high purity and yield, the Rosenmund-von Braun cyanation of the 5-bromo precursor is the most robust, field-proven protocol. While direct cyclization methods exist, they often suffer from regioselectivity issues (yielding pyrimidines).

Primary Route: Bromination-Cyanation Sequence

This two-step protocol minimizes side reactions and utilizes stable, crystallizable intermediates.

Step 1: Bromination of 2-Aminothiazole

-

Reagents: 2-Aminothiazole, Bromine (

) or N-Bromosuccinimide (NBS), Acetic Acid ( -

Mechanism: Electrophilic aromatic substitution. The 5-position is highly activated by the sulfur atom and the 2-amino group.

-

Protocol: Dissolve 2-aminothiazole in glacial acetic acid. Add

dropwise at <10°C. The product, 2-amino-5-bromothiazole hydrobromide , precipitates as a solid. Neutralize with

Step 2: Cyanation (Nucleophilic Aromatic Substitution)

-

Reagents: 2-Amino-5-bromothiazole, Copper(I) Cyanide (

), DMF or NMP. -

Mechanism: Metal-mediated nucleophilic substitution. The electron-rich nature of the thiazole ring makes standard

difficult; Copper coordination facilitates the leaving group displacement. -

Protocol:

-

Suspend 2-amino-5-bromothiazole (1.0 eq) and CuCN (1.5 eq) in dry DMF.

-

Heat to reflux (140–150°C) for 4–6 hours under inert atmosphere (

). -

Quench: Pour into aqueous

or ethylenediamine solution to decompose the copper complex. -

Extraction: Extract with Ethyl Acetate.

-

Purification: Recrystallize from Ethanol/Water.

-

Visual Synthesis Workflow

Caption: Step-wise synthesis via the stable 5-bromo intermediate, avoiding pyrimidine byproducts.

Reactivity & Derivatization

The 2-aminothiazole-5-carbonitrile scaffold offers two distinct vectors for chemical modification, essential for Fragment-Based Drug Design (FBDD).

-

C2-Amine (Nucleophile):

-

Acylation: Reacts with acid chlorides to form amide linkers (common in kinase inhibitors).

-

Sandmeyer Reaction: Diazotization (

) followed by substitution allows replacement of -

Buchwald-Hartwig Coupling: Pd-catalyzed coupling with aryl halides to form diarylamines .

-

-

C5-Nitrile (Electrophile):

-

Hydrolysis: Converts to Carboxamide (

) or Carboxylic Acid ( -

Cyclization: Reaction with sodium azide (

) yields the Tetrazole bioisostere. -

Reduction: Hydrogenation yields Aminomethyl derivatives (

).

-

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in inhibitors of ATP-binding proteins.

Case Study A: Neurodegeneration (Autophagy Activators)

Recent research utilizes the 2-aminothiazole-5-carbonitrile core to develop Nitazoxanide-based derivatives for Alzheimer's disease.

-

Mechanism: The scaffold modulates autophagy, promoting the clearance of

-amyloid aggregates. -

SAR Insight: The 5-cyano group improves metabolic stability compared to the 5-nitro group found in the parent drug (Nitazoxanide), while maintaining hydrogen bond acceptor capability.

Case Study B: Kinase Inhibition (Src/Abl)

The 2-aminothiazole motif mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region.

-

Design Strategy: The 2-amino group forms a critical H-bond with the hinge residue (e.g., Met318 in c-Src). The 5-substituent (Cyano) projects into the solvent-accessible region or a hydrophobic pocket, tuning potency and selectivity.

Drug Discovery Pipeline Visualization

Caption: Divergent synthesis pathways utilizing the scaffold for distinct therapeutic targets.

Safety & Handling (MSDS Summary)

-

Signal Word: DANGER

-

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H318: Causes serious eye damage.

-

-

Precautionary Measures:

-

Wear chemical-resistant gloves and eye protection (goggles/face shield).

-

Avoid dust formation; use in a fume hood to prevent inhalation.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.[1]

-

References

-

Li, X. et al. (2020). Discovery of nitazoxanide-based derivatives as autophagy activators for the treatment of Alzheimer's disease. Acta Pharmaceutica Sinica B . Link[2]

-

Schaefer, B. et al. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. US Patent 7,408,069 B2 . Link

-

Griffith, D. A. et al. (2015). Compounds as cannabinoid receptor ligands and uses thereof. US Patent 9,006,275 B2 . Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10057507, 2-Amino-1,3-thiazole-5-carbonitrile. Link

-

Fisher Scientific. (2021). Safety Data Sheet: 2-Aminothiazole-5-carbonitrile. Link

Sources

2-Aminothiazole-5-carbonitrile structure and properties

An In-depth Technical Guide to 2-Aminothiazole-5-carbonitrile: Structure, Properties, and Applications in Drug Discovery

Authored by: Senior Application Scientist

Introduction

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] This five-membered heterocyclic ring, containing both sulfur and nitrogen, serves as a versatile scaffold for designing therapeutic agents across diverse disease areas, including oncology, inflammation, and infectious diseases.[3][4][5] This guide focuses on a key derivative, 2-aminothiazole-5-carbonitrile, a valuable building block for pharmaceutical research and development. We will explore its fundamental structure, physicochemical properties, synthesis, and critical role in the generation of novel therapeutic candidates. The presence of the cyano group at the 5-position offers unique electronic properties and a synthetic handle for further molecular elaboration, making it a compound of significant interest to researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

2-Aminothiazole-5-carbonitrile (CAS No. 51640-52-9) is a solid, crystalline compound featuring a thiazole ring substituted with an amino group at the 2-position and a nitrile (cyano) group at the 5-position.[6][7][8] The aromatic thiazole core, combined with the electron-donating amino group and the electron-withdrawing nitrile group, establishes a unique electronic profile that dictates its reactivity and interaction with biological targets.

The exocyclic amino group can act as a hydrogen bond donor and acceptor, a critical feature for molecular recognition at receptor binding sites. The nitrile group is a potent hydrogen bond acceptor and can also participate in various chemical transformations, serving as a precursor for carboxamides, carboxylic acids, or tetrazoles, thereby expanding the synthetic diversity of its derivatives.

Table 1: Physicochemical Properties of 2-Aminothiazole-5-carbonitrile

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-1,3-thiazole-5-carbonitrile | |

| CAS Number | 51640-52-9 | [6][8] |

| Molecular Formula | C₄H₃N₃S | [6][8] |

| Molecular Weight | 125.15 g/mol | [8] |

| Appearance | Solid | [8] |

| Melting Point | 185-187 °C; 204-208 °C | [6][8] |

| Storage | Store in a cool, dry place | [6][9] |

Spectroscopic Characterization

Confirmation of the structure and purity of 2-aminothiazole-5-carbonitrile is achieved through standard spectroscopic techniques. The following tables outline the expected spectral data based on its chemical structure and analysis of related 2-aminothiazole compounds.[10][11]

Table 2: Predicted ¹H NMR Spectral Data (DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.9 - 8.2 | Singlet | 1H | H4 (thiazole ring) | The proton at the C4 position is deshielded by the adjacent sulfur atom and the electron-withdrawing nitrile group. |

| ~7.5 - 7.8 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine are exchangeable and typically appear as a broad signal. |

Table 3: Predicted ¹³C NMR Spectral Data (DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C2 | Carbon attached to two heteroatoms (S and N) and the exocyclic amino group. |

| ~145 | C4 | Olefinic carbon of the thiazole ring, deshielded by adjacent sulfur and the C5-nitrile. |

| ~115 | -C≡N | Characteristic shift for a nitrile carbon. |

| ~90 | C5 | Carbon bearing the nitrile group, significantly shielded. |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400 - 3200 | N-H | Asymmetric & Symmetric Stretch (Amine) |

| 2230 - 2210 | -C≡N | Stretch (Nitrile) |

| 1640 - 1600 | C=N | Stretch (Thiazole Ring) |

| 1550 - 1500 | N-H | Bend (Amine) |

Table 5: Predicted Mass Spectrometry Data

| m/z | Fragment | Rationale |

| 125 | [M]⁺ | Molecular Ion |

| 99 | [M-CN]⁺ | Loss of the nitrile group. |

| 58 | [C₂H₂N₂S]⁺ | Fragmentation of the thiazole ring. |

Synthesis and Reactivity

The synthesis of 2-aminothiazole derivatives is most famously achieved via the Hantzsch thiazole synthesis . This versatile method involves the condensation reaction between an α-halocarbonyl compound and a thiourea derivative.[10][12] For 2-aminothiazole-5-carbonitrile, a suitable starting material would be an α-halo-β-cyanocarbonyl compound.

An alternative and highly efficient modern approach involves the chemoselective α-bromination of a β-ethoxyacrylamide followed by a one-pot cyclization with thiourea.[13] This method has been successfully applied to the large-scale synthesis of the anticancer drug Dasatinib, which features a 2-aminothiazole-5-carboxamide core structurally related to the 5-carbonitrile.[13]

Caption: Generalized Hantzsch synthesis for 2-aminothiazole derivatives.

Experimental Protocol: Generalized Hantzsch Synthesis

Causality: This protocol outlines a foundational method for constructing the 2-aminothiazole ring. The choice of an α-halocarbonyl and thiourea is based on their complementary reactivity, where the sulfur of thiourea acts as a nucleophile attacking the carbonyl-activated α-carbon, leading to cyclization.

-

Reaction Setup : In a round-bottom flask fitted with a reflux condenser, dissolve thiourea (1.0 equivalent) in a suitable solvent such as ethanol.

-

Reagent Addition : To the stirred solution, add the appropriate α-halo-β-cyanocarbonyl compound (1.0 equivalent) dropwise or portion-wise at room temperature.

-

Reaction Progression : Heat the mixture to reflux (typically 60-80 °C) for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure completion.

-

Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature. Neutralize with a mild base, such as a saturated sodium bicarbonate solution, which will cause the product to precipitate.

-

Purification : Collect the crude product by vacuum filtration and wash with cold water. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-aminothiazole-5-carbonitrile.[10]

-

Validation : Confirm the identity and purity of the final product using the spectroscopic methods detailed above (NMR, IR, MS).

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminothiazole scaffold is a privileged core in drug discovery, with derivatives showing a vast range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4][5][14][15]

The 5-cyano-substituted analog is a particularly attractive starting point for library synthesis. The nitrile can be hydrolyzed to a carboxylic acid or converted into a carboxamide, moieties that are present in numerous potent kinase inhibitors. For instance, the blockbuster drug Dasatinib , a multi-targeted tyrosine kinase inhibitor used to treat leukemia, contains a 2-aminothiazole-5-carboxamide core.[13][15][16] Synthetic strategies targeting Dasatinib and its analogs often start from precursors closely related to 2-aminothiazole-5-carbonitrile.[13][17]

Table 6: Biological Activities of Representative 2-Aminothiazole Derivatives

| Compound Class | Biological Target / Activity | Disease Area | Source(s) |

| 2-Aminothiazole-5-carboxamides | Multiple Tyrosine Kinases (e.g., BCR-ABL) | Cancer (Leukemia) | [15][16] |

| Substituted 2-Aminothiazoles | Aurora Kinase Inhibition | Cancer | [4] |

| Various 2-Aminothiazole Analogs | Antiproliferative activity against various cancer cell lines (breast, colon, etc.) | Cancer | [15][16][18] |

| General 2-Aminothiazoles | Antibacterial, Antifungal, Anti-HIV, Anti-inflammatory | Infectious & Inflammatory Diseases | [3][4] |

The Duality: Privileged Structure vs. Toxicophore

While the 2-aminothiazole ring is celebrated for its role in successful drugs, it is also classified as a potential "toxicophore".[2] This concern arises from its susceptibility to metabolic activation, particularly oxidation of the thiazole ring, which can lead to the formation of reactive metabolites. These metabolites can covalently bind to cellular macromolecules, potentially causing toxicity. Therefore, while leveraging the benefits of this scaffold, medicinal chemists must remain vigilant and assess the metabolic stability and potential for reactive metabolite formation early in the drug discovery process.

Caption: Drug discovery workflow starting from 2-aminothiazole-5-carbonitrile.

Safety and Handling

2-Aminothiazole-5-carbonitrile is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn during handling.[9] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][19]

-

GHS Hazard Statements : H302 (Harmful if swallowed), H318 (Causes serious eye damage).[8]

-

Precautionary Statements : P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][20]

Conclusion

2-Aminothiazole-5-carbonitrile is a high-value chemical entity for drug discovery and development. Its structure combines the proven biological relevance of the 2-aminothiazole scaffold with the synthetic flexibility of the nitrile group. This allows for the efficient generation of diverse chemical libraries aimed at a wide array of therapeutic targets. While researchers must be mindful of the potential for metabolic liabilities associated with the thiazole ring, the continued success of drugs derived from this scaffold underscores its profound importance. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist working to develop the next generation of innovative medicines.

References

-

Recent developments of 2-aminothiazoles in medicinal chemistry. ResearchGate. Available at: [Link]

-

Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores? | Request PDF. ResearchGate. Available at: [Link]

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed. Available at: [Link]

-

2-AMINOTHIAZOLE-5-CARBONITRILE, CasNo.51640-52-9. Chemical Technology Co.,LTD. Available at: [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Available at: [Link]

-

2-Aminothiazole-5-carbadehyde. ChemBK. Available at: [Link]

-

Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. Available at: [Link]

- US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.

-

2-Aminothiazole. Wikipedia. Available at: [Link]

-

2-Amino-1,3-thiazole-5-carbonitrile | C4H3N3S | CID 10057507. PubChem. Available at: [Link]

-

5-Aminobenzo[d]thiazole-2-carbonitrile | C8H5N3S | CID 83385292. PubChem. Available at: [Link]

-

Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. mdpi.com [mdpi.com]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-AMINOTHIAZOLE-5-CARBONITRILE, CasNo.51640-52-9 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 7. 2-Amino-1,3-thiazole-5-carbonitrile | C4H3N3S | CID 10057507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-氨基噻唑-5-甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. 2-Amino-5-methylthiazole - Safety Data Sheet [chemicalbook.com]

- 20. fishersci.com [fishersci.com]

The 2-Aminothiazole-5-carbonitrile Scaffold: Mechanistic Insights & Synthetic Utility

This guide provides an in-depth technical analysis of the 2-Aminothiazole-5-carbonitrile scaffold, a privileged pharmacophore in medicinal chemistry. It details the compound's chemical reactivity, synthesis, and biological mechanism of action (MoA), specifically within the context of kinase inhibition and drug design.

Executive Summary

2-Aminothiazole-5-carbonitrile (2-amino-5-cyanothiazole) is a critical heterocyclic building block used in the discovery of bioactive small molecules. While not a standalone drug, it serves as a high-value pharmacophore —a structural framework that defines how a molecule interacts with a biological target.

Its primary utility lies in kinase inhibition (e.g., Src, Abl, CDK) and antimicrobial drug design . The 5-nitrile (cyano) group is electronically significant; it is a strong electron-withdrawing group (EWG) that modulates the basicity of the 2-amino group and the thiazole ring nitrogen, optimizing the scaffold's hydrogen-bonding capability and metabolic stability.

Chemical Mechanism of Action: Synthesis & Reactivity

The formation of the 2-aminothiazole-5-carbonitrile core typically follows a Hantzsch-type condensation or a modified cyclization involving thiourea and an electrophilic nitrile precursor.

Synthetic Pathway (Hantzsch Condensation)

The most robust route involves the reaction of thiourea with an

-

Reactants: Thiourea (Nucleophile) + 2-Chloroacrylonitrile (Electrophile).

-

Mechanism:

-

S-Alkylation: The sulfur atom of thiourea attacks the

-carbon of the acrylonitrile derivative (or -

Cyclization: The terminal amine of the thiourea intermediate attacks the nitrile or carbonyl equivalent to close the ring.

-

Aromatization: Loss of water or leaving groups drives the formation of the aromatic thiazole ring.

-

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of synthesizing the scaffold and its downstream derivatization into active kinase inhibitors.

Caption: Step-wise chemical genesis of the 2-aminothiazole-5-carbonitrile scaffold.

Biological Mechanism of Action: Kinase Inhibition[1]

The 2-aminothiazole-5-carbonitrile moiety acts as a Type I ATP-competitive inhibitor . Its efficacy is derived from its ability to mimic the adenine ring of ATP, fitting snugly into the "hinge region" of protein kinases.

The "Donor-Acceptor" Hinge Binding Motif

Kinase active sites have a conserved hinge region where ATP binds via hydrogen bonds. The 2-aminothiazole core exploits this:

-

H-Bond Donor: The exocyclic 2-amino group (-NH2) donates a hydrogen bond to the backbone carbonyl of a specific hinge residue (e.g., Met318 in c-Src).

-

H-Bond Acceptor: The thiazole ring nitrogen (N3) accepts a hydrogen bond from the backbone amide nitrogen of the hinge.

Role of the 5-Cyano Group (Electronic Tuning)

The 5-carbonitrile group is not just a passive spacer; it is a functional "tuner":

-

pKa Modulation: The nitrile group is electron-withdrawing (

). It pulls electron density away from the ring nitrogen (N3) and the exocyclic amine.-

Effect: This lowers the pKa of the ring nitrogen (making it less basic). A less basic nitrogen is often preferred to avoid protonation at physiological pH, which could energetically penalize desolvation upon entering the hydrophobic kinase pocket.

-

-

Metabolic Stability: Electron-rich thiazoles are prone to oxidation (sulfoxidation) by CYP450 enzymes. The electron-deficient 5-CN ring is more resistant to oxidative metabolism, prolonging the drug's half-life (

).

Visualization: Hinge Region Interaction

Caption: Molecular interaction map showing the critical H-bond network between the scaffold and the kinase hinge region.

Experimental Protocols

Protocol: Synthesis of 2-Aminothiazole-5-carbonitrile Derivatives

Note: This is a generalized procedure for coupling the scaffold to an acyl chloride to create a potential kinase inhibitor.

Reagents:

-

2-Aminothiazole-5-carbonitrile (1.0 eq)

-

Aryl acid chloride (1.1 eq)

-

Pyridine (or Triethylamine) (2.0 eq)

-

Dichloromethane (DCM) (anhydrous)

Methodology:

-

Preparation: Dissolve 2-aminothiazole-5-carbonitrile (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (

). -

Base Addition: Add pyridine (2.0 mmol) dropwise at

. Stir for 10 minutes. -

Acylation: Slowly add the aryl acid chloride (1.1 mmol) dissolved in DCM (2 mL) over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

Workup: Quench with water (10 mL). Extract with DCM (

mL). Wash organic layer with 1N HCl (to remove pyridine), followed by saturated -

Purification: Dry over

, concentrate in vacuo, and purify via silica gel column chromatography.

Protocol: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine the

Methodology:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

, 1 mM EGTA, 0.01% Brij-35. -

Enzyme Prep: Dilute recombinant c-Src kinase to 2 nM in assay buffer.

-

Substrate: Use a peptide substrate labeled with a fluorophore (e.g., Coumarin-linked peptide).

-

Reaction:

-

Add 5

L of test compound (serially diluted in DMSO) to a 384-well plate. -

Add 10

L of Enzyme/Substrate mix. -

Initiate reaction with 5

L of ATP (

-

-

Incubation: Incubate at room temperature for 60 minutes.

-

Detection: Add Stop Solution (EDTA). Measure fluorescence intensity (Ex/Em specific to probe).

-

Analysis: Plot % Inhibition vs. Log[Compound] to calculate

using non-linear regression (Sigmoidal Dose-Response).

Data Summary: Electronic Effects

The following table summarizes how the 5-CN substitution compares to other common groups at the 5-position, highlighting why CN is preferred for specific drug profiles.

| Substituent (R) | Electronic Effect | Hammett | Effect on Ring N3 Basicity | Metabolic Stability |

| -H | Neutral | 0.00 | High (prone to protonation) | Low (Oxidation prone) |

| -CH3 | Electron Donating | -0.17 | Very High | Low |

| -Cl | Weakly Withdrawing | +0.23 | Moderate | Moderate |

| -CN | Strongly Withdrawing | +0.66 | Low (Optimized neutral form) | High |

| -NO2 | Very Strongly Withdrawing | +0.78 | Very Low (Poor solubility) | High |

References

-

Das, J., et al. (2006).[1] "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of Dasatinib." Journal of Medicinal Chemistry. Link

-

Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link

-

Metwally, K. A., et al. (2021). "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules. Link

-

Rouf, A., & Tanyeli, C. (2015). "Bioactive thiazole and benzothiazole derivatives." European Journal of Medicinal Chemistry. Link

-

US Patent 4324899A. "2-Amino-5-cyanothiazoles and their preparation." Link

Sources

A Technical Guide to the Biological Activities of 2-Aminothiazole Derivatives: From Privileged Scaffold to Therapeutic Candidate

Introduction

The 2-aminothiazole moiety is a heterocyclic scaffold of paramount importance in medicinal chemistry and drug discovery.[1] Regarded as a "privileged structure," its unique electronic properties and versatile synthetic accessibility have allowed for its incorporation into a multitude of biologically active molecules. This scaffold is not merely a theoretical construct; it forms the core of several clinically approved drugs, including the kinase inhibitors Dasatinib and Alpelisib, which underscore its therapeutic relevance.[1][2]

Derivatives of 2-aminothiazole exhibit an impressively broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant effects.[1][3][4] This wide range of bioactivity makes the 2-aminothiazole nucleus a fertile ground for the development of novel therapeutic agents targeting a diverse array of diseases.

This technical guide provides an in-depth exploration of the major biological activities of 2-aminothiazole derivatives. We will delve into their mechanisms of action, present detailed protocols for their biological evaluation, and discuss the critical structure-activity relationships that govern their potency and selectivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their own research endeavors.

Core Synthesis: The Hantzsch Thiazole Synthesis

The foundational method for creating the 2-aminothiazole core is the Hantzsch thiazole synthesis, first reported in 1887.[5] Its enduring utility lies in its straightforwardness and adaptability, allowing for the introduction of diverse substituents at the C4 and C5 positions of the thiazole ring. The reaction involves the condensation of an α-haloketone with a thiourea or thioamide.[5][6] Understanding this synthesis is crucial as the choice of starting materials directly dictates the substitutions on the final derivative, which in turn profoundly influences its biological activity.

The causality behind this one-pot procedure is an elegant sequence of nucleophilic attack and cyclization. The sulfur atom of the thiourea acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the final 2-aminothiazole ring.

Caption: General workflow of the Hantzsch thiazole synthesis.

Anticancer Activity

The 2-aminothiazole scaffold is a cornerstone in modern oncology drug discovery.[1] Its derivatives have been shown to target a wide range of human cancer cell lines, including those of the breast, colon, lung, and leukemia.[1][2] The development of resistance to existing chemotherapeutics necessitates the investigation of novel small molecules like these, which can offer alternative mechanisms of action and potentially overcome resistance.[1][7]

Mechanism of Action: Multi-Targeted Kinase Inhibition

A primary mechanism through which 2-aminothiazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell proliferation, survival, and angiogenesis. Many derivatives function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

Key kinase targets include:

-

Src and Abl Kinases: Dasatinib, a potent inhibitor of these kinases, is a prime example of a clinically successful 2-aminothiazole-based drug used in the treatment of chronic myeloid leukemia (CML).[1]

-

PI3K/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K) pathway is frequently hyperactivated in cancer. Alpelisib is an approved α-specific PI3K inhibitor for treating certain types of breast cancer.[1]

-

Cyclin-Dependent Kinases (CDKs): Compounds like SNS-032 are selective inhibitors of CDKs, which are essential for cell cycle progression. Their inhibition leads to cell cycle arrest and apoptosis.[1]

Other anticancer mechanisms include the disruption of DNA integrity, induction of reactive oxygen species (ROS), and inhibition of enzymes like topoisomerase and histone deacetylases (HDACs).[1][7]

Caption: Simplified signaling pathways targeted by 2-aminothiazole anticancer agents.

In Vitro Evaluation: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing the cytotoxic potential of a compound. It measures the metabolic activity of cells, which serves as a proxy for cell viability. The causal principle is that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified spectrophotometrically. A decrease in signal indicates reduced metabolic activity, and therefore, reduced cell viability or proliferation.

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.

-

Trypsinize, count the cells using a hemocytometer or automated cell counter, and resuspend in fresh complete medium.[7]

-

Seed 4,000-10,000 cells per well in a 96-well flat-bottom plate in a volume of 100 µL. The optimal seeding density must be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

-

-

Compound Treatment:

-

Prepare a stock solution of the 2-aminothiazole derivative in DMSO (e.g., 10 mM).

-

Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is non-toxic (typically ≤0.5%).

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

-

Incubate for 48-72 hours. The incubation time is critical and should be sufficient to observe a therapeutic effect.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. This allows for the formazan crystals to form. Visually inspect for purple precipitates under a microscope.

-

-

Solubilization and Measurement:

-

Carefully aspirate the medium from the wells without disturbing the formazan crystals.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the crystals.

-

Gently pipette to ensure complete dissolution and a homogenous purple solution.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

-

Data Presentation: Anticancer Activity

The results from cytotoxicity assays are typically summarized to compare the potency of different derivatives.

| Derivative ID | Modification | Cell Line | IC₅₀ (µM)[4] |

| Lead-01 | 4-phenyl | MCF-7 (Breast) | 15.2 |

| Lead-02 | 4-(4-chlorophenyl) | MCF-7 (Breast) | 8.5 |

| Lead-03 | 4-(4-bromophenyl) | MCF-7 (Breast) | 7.9 |

| 5-FU (Control) | - | MCF-7 (Breast) | 11.8 |

Data are hypothetical and for illustrative purposes.

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, making the discovery of new antimicrobial agents urgent.[8] 2-Aminothiazole derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[3][4][9] Their mechanism often involves disrupting essential cellular processes in microbes, and the scaffold is present in established antimicrobial drugs, including some cephalosporin antibiotics and sulfathiazole.[10][11]

Mechanism of Action

The antimicrobial mechanisms of 2-aminothiazole derivatives are diverse and can include:

-

Inhibition of Cell Wall Synthesis: Similar to beta-lactam antibiotics, some derivatives can interfere with the enzymes responsible for building the peptidoglycan layer in bacteria.

-

Disruption of DNA Gyrase: This enzyme is crucial for bacterial DNA replication and is a validated target for antimicrobial drugs.

-

Inhibition of Metabolic Pathways: Some sulfonamide-containing derivatives can act as competitive inhibitors in the folic acid synthesis pathway, which is essential for microbial growth.

-

Disruption of Fungal Cell Membranes: In fungi, derivatives can interfere with ergosterol synthesis, leading to compromised membrane integrity.

In Vitro Evaluation: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] The broth microdilution method is a standardized and widely used technique for determining MIC values.[12]

Experimental Protocol: Broth Microdilution

-

Preparation of Inoculum:

-

Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar plate (e.g., Mueller-Hinton Agar) overnight.

-

Select 3-5 isolated colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This standardization is critical for reproducibility.

-

Dilute this adjusted suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of ~5 x 10⁵ CFU/mL in the assay plate.

-

-

Compound Preparation:

-

In a 96-well U-bottom plate, add 50 µL of CAMHB to wells 2 through 12.

-

Prepare a stock solution of the test compound in the broth at 4x the highest desired final concentration. Add 100 µL of this solution to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.

-

The final volume in each well is 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

-

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. 2-aminothiazole derivatives have emerged as promising anti-inflammatory agents, often acting by modulating key inflammatory pathways.[3][5]

Mechanism of Action

The anti-inflammatory effects of these compounds are often linked to the inhibition of enzymes and signaling pathways that produce inflammatory mediators:

-

Inhibition of Cyclooxygenase (COX) and Lipooxygenase (LOX): These enzymes are responsible for producing prostaglandins and leukotrienes, respectively, which are potent inflammatory molecules.

-

Suppression of Nitric Oxide (NO) Production: In inflammatory conditions, inducible nitric oxide synthase (iNOS) produces large amounts of NO, a pro-inflammatory mediator. Many derivatives can suppress the expression or activity of iNOS.

-

Modulation of NF-κB Signaling: The transcription factor NF-κB is a master regulator of the inflammatory response. Inhibition of this pathway can downregulate the expression of numerous pro-inflammatory genes.

In Vitro Evaluation: Nitric Oxide Inhibition Assay

This assay quantifies the ability of a compound to inhibit the production of nitric oxide in macrophage cells (like RAW 264.7) stimulated with lipopolysaccharide (LPS), an endotoxin that mimics bacterial infection and induces a strong inflammatory response. The amount of NO produced is measured indirectly by quantifying its stable breakdown product, nitrite, using the Griess reagent.

Experimental Protocol: NO Inhibition Assay

-

Cell Seeding:

-

Seed RAW 264.7 macrophage cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the 2-aminothiazole derivative for 1-2 hours. This pre-incubation allows the compound to enter the cells and engage its target before the inflammatory stimulus is applied.

-

Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production.

-

Include controls: untreated cells, cells treated with LPS only, and cells treated with a known inhibitor (e.g., L-NAME).

-

Incubate for 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to the supernatant.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

A pink/magenta color will develop. Read the absorbance at 540 nm within 30 minutes.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control.

-

It is crucial to run a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed reduction in NO is not simply due to cell death.

-

Other Biological Activities

Beyond the major areas discussed, 2-aminothiazole derivatives show promise in several other therapeutic fields.

-

Neuroprotective Activity: Certain derivatives have been shown to protect neuronal cells from oxidative stress and oxygen-glucose deprivation-induced injury, suggesting potential applications in treating neurodegenerative diseases.[3][13][14]

-

Antioxidant Activity: Many compounds can scavenge free radicals, as demonstrated in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[8][11] This activity can contribute to their anti-inflammatory and neuroprotective effects.

-

Antiviral Activity: Some derivatives have shown activity against various viruses, including influenza A, by interfering with viral replication or entry.[11]

Challenges and Future Perspectives

While the 2-aminothiazole scaffold is a privileged structure, it is not without its challenges. It has also been classified as a potential "toxicophore," a chemical group that can be metabolically activated to form reactive metabolites.[15] This highlights the critical need for thorough ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling early in the drug discovery process.

The future of 2-aminothiazole research is bright. The hybridization of this scaffold with other pharmacophores (e.g., flavonoids, coumarins) to create multi-targeted ligands is a promising strategy for enhancing efficacy and overcoming drug resistance.[1][15][16] Continued exploration of structure-activity relationships, guided by computational modeling and innovative synthetic strategies, will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic core.

Conclusion

The 2-aminothiazole core is a validated and highly versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, with significant potential for development into new therapeutics for cancer, infectious diseases, and inflammatory conditions. A deep understanding of the underlying mechanisms of action, coupled with robust and validated experimental protocols for evaluation, is essential for translating this potential from the laboratory to the clinic. As research continues, the 2-aminothiazole scaffold will undoubtedly remain a central focus of drug discovery efforts for years to come.

References

-

Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

-

Ayati, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 835-865. [Link]

-

Asif, M., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Pharmaceutical Chemistry Journal, 55(1), 28-38. [Link]

-

Reddy, C. S., et al. (2010). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 2(4), 236-242. [Link]

-

Ayati, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 835-865. [Link]

-

Gouda, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

ResearchGate. (n.d.). Development of 2-aminothiazole core in anticancer therapeutic areas. [Link]

-

Gouda, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Prachayasittikul, V., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]

-

Al-Abdullah, E. S., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4469. [Link]

-

Gouda, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

MDPI. (n.d.). Special Issue “New Agents and Novel Drugs Use for the Oncological Diseases Treatment”. [Link]

-

ResearchGate. (n.d.). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? [Link]

-

Gouda, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Organic and Medicinal Chemistry International, 2021. [Link]

-

Abdel-Wahab, B. F., et al. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Mini-Reviews in Medicinal Chemistry, 18(13), 1126-1145. [Link]

- Google Patents. (n.d.).

-

Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]

-

Al-Hussain, S. A., et al. (2024). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 29(1), 162. [Link]

-

ResearchGate. (n.d.). Biological and medicinal significance of 2-aminothiazoles. [Link]

-

Wiegand, I., et al. (2008). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Future Microbiology, 3(2), 167-183. [Link]

-

WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Stanković, N., et al. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 26(16), 4983. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. [Link]

-

ResearchGate. (n.d.). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. [Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. excli.de [excli.de]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. woah.org [woah.org]

- 13. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

The 2-Aminothiazole Scaffold: A Double-Edged Sword in Medicinal Chemistry

Executive Summary

The 2-aminothiazole core represents one of the most "privileged" yet polarized scaffolds in modern medicinal chemistry. Ubiquitous in FDA-approved kinase inhibitors (e.g., Dasatinib) and third-generation cephalosporins, its capacity to function as a bioisostere of the phenol ring and its superior hydrogen-bonding capabilities in the kinase hinge region make it indispensable. However, this utility is counterbalanced by significant liabilities: metabolic activation leading to idiosyncratic toxicity and frequent classification as a Pan-Assay Interference Compound (PAINS). This technical guide provides a rigorous analysis of the scaffold's utility, synthetic pathways, toxicity mechanisms, and optimization strategies for the senior drug discovery scientist.

Part 1: The Privileged Interface

Kinase Hinge Binding Mechanics

The 2-aminothiazole moiety is exceptionally suited for ATP-competitive inhibition. In the context of type I kinase inhibitors, the thiazole nitrogen (N3) acts as a hydrogen bond acceptor, while the exocyclic amine (C2-NH2) acts as a hydrogen bond donor.

Case Study: Dasatinib (Sprycel) Dasatinib, a dual Src/Abl inhibitor, exemplifies this binding mode. The 2-aminothiazole motif anchors the molecule within the ATP-binding pocket of the ABL kinase.

-

Interaction: The thiazole nitrogen accepts a proton from the backbone amide of Met318 (in ABL), while the exocyclic amino group donates a proton to the backbone carbonyl of the same residue.

-

Selectivity: The geometry of the thiazole ring allows for specific vector exploration into the solvent-exposed regions, permitting the attachment of solubilizing groups (e.g., the hydroxyethyl-piperazine tail in Dasatinib).

FDA-Approved 2-Aminothiazole Therapeutics

The versatility of the scaffold extends beyond oncology into antimicrobials and GPCR modulators.

| Drug Name | Target | Indication | Key Structural Role of 2-Aminothiazole |

| Dasatinib | BCR-ABL/Src | CML, ALL | Hinge binder (ATP mimic); Critical H-bond donor/acceptor. |

| Abemaciclib | CDK4/6 | Breast Cancer | Hinge binder; confers selectivity for CDK4/6 over other kinases. |

| Cefdinir | PBP (Bacteria) | Bacterial Infection | C3-side chain; enhances penetration through gram-negative outer membranes. |

| Avatrombopag | TPO Receptor | Thrombocytopenia | Non-peptide mimetic; interacts with transmembrane domain. |

| Alpelisib | PI3K | Breast Cancer | Scaffolding element orienting the warhead for isoform selectivity. |

Part 2: Synthetic Mastery

The Hantzsch Thiazole Synthesis

Despite the emergence of C-H activation methods, the Hantzsch synthesis remains the industrial gold standard due to its robustness and atom economy. It involves the condensation of

Mechanism of Action:

-

S-Alkylation: The sulfur atom of the thiourea acts as a nucleophile, attacking the

-carbon of the haloketone (SN2 displacement). -

Cyclization: The nitrogen of the thiourea attacks the carbonyl carbon.

-

Dehydration: Loss of water drives aromatization to form the stable thiazole ring.

Visualization: Hantzsch Reaction Mechanism

Caption: Step-wise mechanism of the Hantzsch synthesis: Nucleophilic attack, cyclization, and aromatization.

Part 3: The Liability Profile (The "Bad")

Metabolic Activation & Toxicity

The 2-aminothiazole ring is a known "structural alert" in toxicology.[1] The electron-rich nature of the ring makes it susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

The Mechanism of Bioactivation:

-

S-Oxidation: CYP450 oxidizes the sulfur to a sulfoxide or sulfone.

-

Epoxidation: Alternatively, the C4-C5 double bond undergoes epoxidation.

-

Ring Opening: These unstable intermediates can undergo ring opening to form reactive

-dicarbonyl species or iminoquinones. -

Covalent Binding: These electrophiles react with nucleophilic residues (Cysteine, Lysine) on proteins, leading to haptenization and immune-mediated idiosyncrasies (e.g., hepatotoxicity).

Visualization: Metabolic Activation Pathway

Caption: Bioactivation pathway showing the divergence between detoxification (GSH) and toxicity (Protein Adducts).

PAINS and Frequent Hitters

2-aminothiazoles often appear as PAINS (Pan-Assay Interference Compounds) in High-Throughput Screening (HTS).

-

Mechanism: They can sequester metal ions needed for enzymatic assays or undergo redox cycling.

-

Validation: Hits containing this scaffold must be validated using orthogonal assays (e.g., SPR, NMR) to ensure specific binding rather than assay interference.

Part 4: Optimization & Mitigation Strategies

To retain the potency of the 2-aminothiazole while mitigating toxicity, medicinal chemists employ specific structural modifications.[2]

Blocking Metabolic Hotspots

-

C5-Substitution: The C5 position is the most electron-rich and prone to oxidation. Introducing an electron-withdrawing group (EWG) such as Fluorine (-F) or a Trifluoromethyl (-CF3) group at C5 deactivates the ring towards oxidation.

-

Amine Modification: Alkylation or acylation of the exocyclic amine reduces the electron density of the ring, lowering the propensity for bioactivation.

Scaffold Hopping (Bioisosteres)

If the toxicity liability is insurmountable, scaffold hopping is required.

-

2-Aminooxazole: Lower lipophilicity, but often less potent due to weaker H-bonding.

-

1,2,4-Thiadiazole: Reduced electron density (extra nitrogen), significantly higher metabolic stability, but may alter vector orientation.

Visualization: Optimization Decision Tree

Caption: Logical workflow for assessing and mitigating reactive metabolite risks in aminothiazole leads.

Part 5: Experimental Protocols

Protocol: General Hantzsch Synthesis of 2-Aminothiazoles

This protocol is a self-validating system; the formation of a precipitate indicates success.

Reagents:

-

Acetophenone derivative (

-bromo ketone) (1.0 eq) -

Thiourea (2.0 eq)

-

Ethanol (Absolute)

Procedure:

-

Dissolution: Dissolve 1.0 equivalent of the

-bromo ketone in absolute ethanol (5 mL/mmol) in a round-bottom flask. -

Addition: Add 2.0 equivalents of thiourea directly to the stirring solution.

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor via TLC (Mobile phase: 1:1 Hexane/EtOAc). The starting material spot should disappear. -

Workup: Cool the reaction to room temperature. A hydrobromide salt of the product may precipitate.

-

Neutralization: Pour the mixture into saturated aqueous

. The free base 2-aminothiazole will precipitate as a solid. -

Isolation: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Protocol: Glutathione (GSH) Trapping Assay

Essential for validating the "Toxicophore" liability.

Objective: Detect reactive electrophilic metabolites via LC-MS/MS.

Procedure:

-

Incubation: Incubate the test compound (

) with Human Liver Microsomes (HLM, 1 mg/mL) in phosphate buffer (pH 7.4). -

Trapping Agent: Add Glutathione (GSH) at a distinct excess (

) fortified with NADPH ( -

Controls: Run a negative control (no NADPH) and a positive control (e.g., Clozapine or Diclofenac).

-

Termination: After 60 minutes at

, quench with ice-cold Acetonitrile. -

Analysis: Centrifuge and analyze the supernatant via LC-MS/MS.

-

Detection: Perform a Neutral Loss Scan of 129 Da (characteristic of the pyroglutamic acid moiety loss from GSH adducts).

-

Self-Validation: The presence of a parent mass + 307 Da (GSH) peak indicates the formation of a reactive metabolite.

-

References

-

Das, J., et al. (2006).[3] "2-aminothiazole as a novel kinase inhibitor template.[3] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry. [Link]

-

Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays." Journal of Medicinal Chemistry. [Link]

-

Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry. [Link]

-

Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism. [Link]

-

Organic Chemistry Portal. "Thiazole Synthesis: Hantzsch Synthesis." [Link]

-

FDA Label. "Sprycel (Dasatinib) Prescribing Information." [Link]

Sources

- 1. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

- 2. Reactive metabolite trapping studies on imidazo- and 2-methylimidazo[2,1-b]thiazole-based inverse agonists of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Aminothiazole Pharmacophore: A Master Key for Kinase Inhibition and Oncological Therapeutics

Executive Summary

The 2-aminothiazole scaffold represents one of the most versatile and "privileged" structures in modern oncology. Its capacity to mimic the adenine ring of ATP allows it to function as a potent ATP-competitive inhibitor across multiple kinase families, including Src, Abl, and Aurora kinases. This guide dissects the structural utility of the scaffold, provides validated synthetic protocols for library generation, and outlines rigorous biological evaluation workflows. It is designed for medicinal chemists and pharmacologists seeking to leverage this pharmacophore for next-generation drug discovery.

The Structural Basis of "Privilege"

The term "privileged scaffold" refers to a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. The 2-aminothiazole core achieves this through specific electronic and steric properties that make it an ideal "hinge binder" in the ATP-binding pocket of protein kinases.

ATP Mimicry and Hinge Binding

Protein kinases catalyze phosphorylation by transferring the

-

Donor-Acceptor Motif: The nitrogen at position 3 (N3) of the thiazole ring acts as a hydrogen bond acceptor, while the exocyclic amine at position 2 (C2-NH2) acts as a hydrogen bond donor.

-

Geometry: This D-A (Donor-Acceptor) motif aligns perfectly with the backbone carbonyl and amide groups of the kinase hinge region residues (e.g., Met318 in c-Src).

-

Hydrophobic Interactions: Substituents at the C4 and C5 positions can be oriented to occupy the hydrophobic pockets (Selectivity Pocket and Back Pocket), allowing for the tuning of selectivity between different kinases (e.g., distinguishing Src from EGFR).

Case Study: Dasatinib (Sprycel)

Dasatinib is the archetypal success story of this scaffold. It is a dual Src/Abl inhibitor used in Chronic Myeloid Leukemia (CML).

-

Mechanism: It binds to the active conformation of the Abl kinase.[1]

-

Key Interaction: The 2-aminothiazole moiety forms critical H-bonds with the hinge region (Met318), anchoring the molecule, while the attached pyrimidine and substituent groups extend into the solvent-accessible regions and the hydrophobic pocket.

Mechanistic Pathways and Signaling

While 2-aminothiazoles are primarily known as kinase inhibitors, their utility extends to other oncological targets.

Primary Targets: The Kinome

-

Src Family Kinases (SFKs): Critical for tumor metastasis and angiogenesis.

-

Cyclin-Dependent Kinases (CDKs): Regulate cell cycle progression. 2-aminothiazole derivatives have shown potency against CDK2 and CDK9.

-

Aurora Kinases: Essential for cell division; inhibition leads to mitotic arrest and apoptosis.

Secondary Targets

-

Tubulin Polymerization: Some derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics.

-

Bcl-2 Family: Modulation of apoptotic pathways.

Visualization: Kinase Signaling Cascade Intervention

The following diagram illustrates where 2-aminothiazole inhibitors (like Dasatinib) intercept critical oncogenic signaling cascades.

Figure 1: Intervention points of 2-aminothiazole scaffolds within the MAPK and JAK/STAT signaling pathways. Note the dual inhibition potential against RTKs and Src family kinases.

Technical Guide: Chemical Synthesis

To explore this scaffold, researchers must master the Hantzsch Thiazole Synthesis. It is the most robust method for generating 2-aminothiazole libraries.

The Hantzsch Protocol (Standardized)

This reaction involves the condensation of an

Reagents:

-

Thiourea (1.0 equiv)

- -Haloketone (e.g., Phenacyl bromide derivatives) (1.0 equiv)

-

Solvent: Ethanol or Water (Green chemistry approach)

-

Base: Sodium acetate or Triethylamine (for neutralization)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 10 mmol of thiourea in 20 mL of Ethanol (absolute).

-

Addition: Add 10 mmol of the specific

-haloketone dropwise at room temperature. -

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). -

Precipitation: Cool the reaction mixture to room temperature. Often, the hydrobromide salt of the thiazole will precipitate.

-

Neutralization: Filter the solid and resuspend in water. Adjust pH to ~8–9 using 10% Ammonium Hydroxide or Sodium Carbonate solution to liberate the free base.

-

Purification: Filter the resulting precipitate, wash with cold water, and recrystallize from Ethanol/Water.

Visualization: Hantzsch Synthesis Workflow

Figure 2: The Hantzsch Thiazole Synthesis pathway.[3] This condensation reaction is the primary route for generating 2-aminothiazole libraries.

Technical Guide: Biological Evaluation

Once synthesized, compounds must undergo a rigorous screening cascade.

In Vitro Cytotoxicity (MTT Assay)

This is the first-pass screen to determine the

Protocol:

-

Seeding: Seed tumor cells in 96-well plates at a density of

cells/well. Incubate for 24h at -

Treatment: Add test compounds at serial dilutions (e.g., 0.1

M to 100 -

Labeling: Add 20

L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h. Live cells convert yellow MTT to purple formazan crystals. -

Solubilization: Remove media carefully. Add 150

L DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Analysis: Plot dose-response curves to calculate

.

Kinase Profiling (ADP-Glo Assay)

To confirm mechanism, specific kinase inhibition must be quantified. The ADP-Glo assay detects ADP generated by the kinase reaction.

Protocol:

-

Reaction: Mix Kinase (e.g., Src), Substrate, ATP, and Test Compound in a 384-well plate. Incubate for 60 min.

-

Depletion: Add ADP-Glo Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate 40 min.

-

Detection: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate light.

-

Readout: Measure luminescence. Lower light = Higher inhibition.

Data Summary: Structure-Activity Relationship (SAR) Trends